N-[6-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated by solving the X-ray crystal structures of several inhibitor-ITK complexes .Chemical Reactions Analysis
Benzothiazole derivatives have been found to demonstrate sub-nanomolar inhibitory potency against ITK with good cellular activity and kinase selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
The synthesis and pharmacological evaluation of derivatives of benzothiazole have revealed that some compounds exhibit significant anti-inflammatory effects . F5126-0555 may act as an anti-inflammatory agent by inhibiting cyclooxygenase-2 (COX-2), which mediates inflammation and pain. Unlike traditional non-selective NSAIDs, which can cause gastrointestinal irritation, F5126-0555 could potentially offer anti-inflammatory benefits without such adverse effects.
Ulcerogenic and Irritative Action
Studies have shown that F5126-0555 has low ulcerogenic and irritative effects on the gastrointestinal mucosa compared to standard NSAIDs . This suggests that it may be a safer alternative for chronic use, minimizing the risk of GI complications.
Anti-Tubercular Potential
While not directly studied for F5126-0555, recent advances in benzothiazole-based compounds have highlighted their anti-tubercular activity . Further investigations could explore whether F5126-0555 exhibits similar effects against tuberculosis.
Novel Benzamide Derivatives
F5126-0555 belongs to the class of N’-(1,3-benzothiazol-2-yl)-substituted benzamides . These derivatives have been synthesized with high yields and could potentially serve as building blocks for novel drug development.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
Benzothiazole derivatives, which share structural similarities with f5126-0555, are known to inhibit the cyclo-oxygenase (cox) pathways . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
The pharmacokinetic properties of F5126-0555 are not explicitly mentioned in the available literature. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . This suggests that F5126-0555 may also have similar effects.
Zukünftige Richtungen
Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry. Future research could focus on optimizing these compounds for better efficacy and safety, exploring their potential in treating other diseases, and understanding their pharmacokinetics and pharmacodynamics in more detail .
Eigenschaften
IUPAC Name |
N-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c23-14(20-17-18-11-3-1-2-4-12(11)26-17)9-25-15-8-7-13(21-22-15)19-16(24)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,18,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUORGLIYUVZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.